molecular formula C11H8Cl2N2 B1629191 4,6-Dichloro-2-(3-methylphenyl)pyrimidine CAS No. 26863-48-9

4,6-Dichloro-2-(3-methylphenyl)pyrimidine

Cat. No.: B1629191
CAS No.: 26863-48-9
M. Wt: 239.1 g/mol
InChI Key: KKAXFOQKQBRERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two chlorine atoms at positions 4 and 6, and a 3-methylphenyl group at position 2. It is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-methylphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(3-methylphenyl)pyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.

    Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other palladium-catalyzed cross-coupling reactions like Heck or Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like methanol or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include substituted pyrimidines with various functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

4,6-Dichloro-2-(3-methylphenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-(3-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required.

Properties

IUPAC Name

4,6-dichloro-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAXFOQKQBRERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615847
Record name 4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26863-48-9
Record name 4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Reactant of Route 6
4,6-Dichloro-2-(3-methylphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.